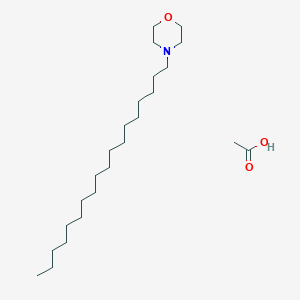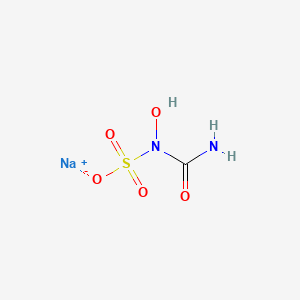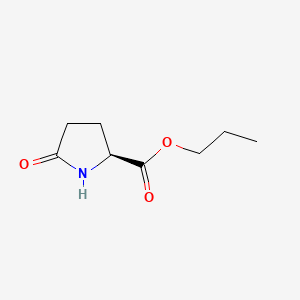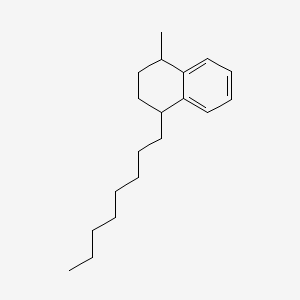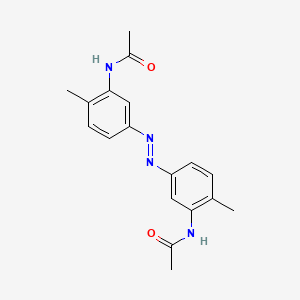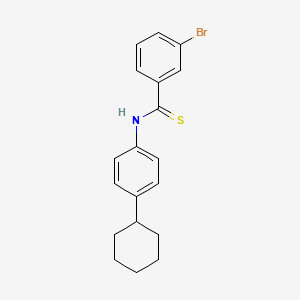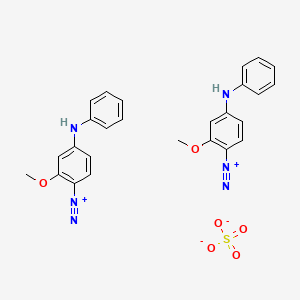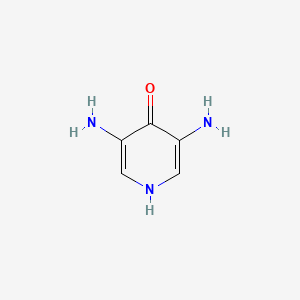
4-((Benzyl)amino)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((Benzyl)amino)butyramide est un composé organique appartenant à la classe des amides. Il est caractérisé par la présence d'un groupe benzyle lié à un groupe amino, qui est lui-même connecté à une partie butyramide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-((Benzyl)amino)butyramide implique généralement la réaction de la benzylamine avec l'acide butyrique ou ses dérivés. Une méthode courante est la réaction d'amidification, où la benzylamine réagit avec le chlorure d'acide butyrique en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du chlorure d'acide.
Méthodes de production industrielle
Dans un environnement industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((Benzyl)amino)butyramide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des amides ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en une amine.
Substitution : Le groupe benzyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Dérivés de la benzylamine et de l'acide butyrique.
Réduction : Benzylamine et butylamine.
Substitution : Divers dérivés benzyliques substitués.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et les interactions protéiques.
Médecine : Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Le composé peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal .
Applications De Recherche Scientifique
4-((Benzyl)amino)butyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-((Benzyl)amino)butyramide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Butyramide : Un amide plus simple présentant des caractéristiques structurelles similaires mais sans groupe benzyle.
Benzamide : Contient un groupe benzyle mais diffère par la longueur et la structure de la chaîne carbonée.
Unicité
Le 4-((Benzyl)amino)butyramide est unique en raison de la présence de groupes benzyle et butyramide, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie .
Propriétés
Numéro CAS |
85391-97-5 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-(benzylamino)butanamide |
InChI |
InChI=1S/C11H16N2O/c12-11(14)7-4-8-13-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H2,12,14) |
Clé InChI |
BSVWDTBXKSAPGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
